molecular formula C28H22Br2O2 B8263416 4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(methoxybenzene)

4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(methoxybenzene)

Cat. No. B8263416
M. Wt: 550.3 g/mol
InChI Key: FDCUZRHAQNRWBR-UHFFFAOYSA-N
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Description

4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(methoxybenzene) is a useful research compound. Its molecular formula is C28H22Br2O2 and its molecular weight is 550.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(methoxybenzene) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(methoxybenzene) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Electrochemical Applications : Research has explored the electrochemical reduction of compounds similar to 4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(methoxybenzene), focusing on their interactions at carbon and silver cathodes. These studies are significant for understanding the electrochemical properties and potential applications in environmental cleanup or recycling processes (McGuire & Peters, 2016).

  • Catalytic Reduction : Investigations into the catalytic reduction of related compounds using nickel(I) salen, with potential implications for environmental remediation of pollutants, have been conducted. This research contributes to the development of more efficient and environmentally friendly catalytic processes (McGuire, Hansen, Karty, & Peters, 2016).

  • Supramolecular Chemistry : Studies have examined the supramolecular interactions and crystal structures of anisole derivatives. Understanding these interactions is crucial for the development of new materials with specific molecular orientations and properties (Nestler, Schwarzer, & Gruber, 2018).

  • Polymer Science : Research in polymer science has utilized related compounds for the synthesis and color tuning of new fluorene-based copolymers, with potential applications in the field of optoelectronics and photonics (Cho et al., 2002).

  • Coordination Chemistry : The development of partially etherified derivatives of tetrakis(2-hydroxyphenyl)ethene as an alternative to the calix[4]arene ligand system highlights the potential of these compounds in coordination chemistry. Such research aids in the synthesis of new ligand systems for metal coordination (Fujita et al., 2004).

  • Photochemistry and Photophysics : Studies on the photolysis of bromomethyl derivatives reveal insights into the photochemical processes and potential applications in photodegradation or photo-initiated reactions (Johnen, Schnabel, Kobayashi, & Fouassier, 1992).

properties

IUPAC Name

1-[2,2-bis(4-bromophenyl)-1-(4-methoxyphenyl)ethenyl]-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22Br2O2/c1-31-25-15-7-21(8-16-25)28(22-9-17-26(32-2)18-10-22)27(19-3-11-23(29)12-4-19)20-5-13-24(30)14-6-20/h3-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCUZRHAQNRWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22Br2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(methoxybenzene)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(methoxybenzene)
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4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(methoxybenzene)
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4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(methoxybenzene)
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4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(methoxybenzene)
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4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(methoxybenzene)
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4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(methoxybenzene)

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